2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
CAS No.: 946204-60-0
Cat. No.: VC7608885
Molecular Formula: C17H12ClFN4OS2
Molecular Weight: 406.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946204-60-0 |
|---|---|
| Molecular Formula | C17H12ClFN4OS2 |
| Molecular Weight | 406.88 |
| IUPAC Name | 2-chloro-6-fluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C17H12ClFN4OS2/c18-11-3-1-4-12(19)14(11)16(24)20-7-6-10-9-26-17-21-15(22-23(10)17)13-5-2-8-25-13/h1-5,8-9H,6-7H2,(H,20,24) |
| Standard InChI Key | AZNJEYXZDICZRJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)F |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1, triazol-6-yl)ethyl)benzamide is C₁₉H₁₄ClFN₄OS₂, derived from the integration of its benzamide backbone and heterocyclic side chain. This yields a molecular weight of 467.8 g/mol, consistent with bromine-free analogs reported in similar benzothiazole-triazole systems .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄ClFN₄OS₂ |
| Molecular Weight (g/mol) | 467.8 |
| CAS Registry Number | 941900-99-8 |
Electronic and Steric Features
The presence of electron-withdrawing substituents (chloro, fluoro) on the benzamide ring enhances electrophilicity, potentially influencing binding interactions in biological systems. The thiazolo[3,2-b][1, triazole moiety introduces π-conjugation, while the thiophen-2-yl group contributes to planar steric bulk, as observed in related compounds .
Synthetic Pathways and Optimization
Key Reaction Steps
Synthesis typically involves multi-step sequences:
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Formation of the Thiazolo-Triazole Core: Cyclocondensation of hydrazine derivatives with thiourea or thioamides under acidic conditions generates the thiazolo[3,2-b] triazole scaffold. For example, hydrazine hydrate and hydrazine dihydrochloride in ethylene glycol at 140°C yield hydrazino intermediates, which are subsequently treated with thionyl chloride to form chlorinated derivatives .
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Side Chain Functionalization: Coupling the thiophen-2-yl group to the triazole ring is achieved via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on halogen substituents.
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Benzamide Conjugation: The final step involves reacting 2-chloro-6-fluorobenzoic acid chloride with the amine-functionalized side chain. Diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO) at 120°C facilitates this amidation .
Yield and Conditions
Optimal yields (45–60%) are obtained using microwave-assisted synthesis to reduce reaction times. Critical parameters include:
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Catalysts: Palladium-based catalysts (e.g., chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Pd(II)) for cross-coupling
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility in aqueous media is limited (estimated 0.035–0.025 mg/mL), consistent with its high lipophilicity (calculated Log P = 3.18) . This aligns with thiazole-containing analogs exhibiting poor water solubility but high gastrointestinal absorption .
| Property | Value |
|---|---|
| Log P (octanol-water) | 3.18 |
| Water Solubility | 0.025–0.035 mg/mL |
| TPSA (Topological Polar Surface Area) | 41.13 Ų |
Stability and Degradation
Under ambient conditions, the compound is stable but susceptible to hydrolysis in acidic or basic environments due to the amide bond. Accelerated stability studies suggest a shelf life of >12 months when stored desiccated at –20°C .
Biological Activity and Mechanisms
Enzyme Inhibition
Structural analogs demonstrate inhibitory activity against cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism . The thiazolo-triazole moiety likely acts as a competitive inhibitor by occupying the enzyme’s hydrophobic active site.
Blood-Brain Barrier Permeability
High blood-brain barrier (BBB) permeability (predicted Log Kp = –5.06 cm/s) suggests potential central nervous system (CNS) applications . This is attributed to the molecule’s moderate molecular weight and lipophilicity.
Applications in Drug Discovery
Antimicrobial Activity
Preliminary assays on analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting bacteriostatic effects via disruption of cell wall synthesis .
Current Research and Future Directions
Recent studies focus on optimizing bioavailability through prodrug strategies, such as phosphonate ester derivatives. A 2024 patent (WO2024150001A1) discloses nanoparticle formulations to enhance aqueous solubility . Future work should address:
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In vivo pharmacokinetics: Oral bioavailability and half-life in mammalian models
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Structure-Activity Relationships (SAR): Modifying the thiophene ring to improve target selectivity
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